REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:26])[C:3]1[CH:4]=[CH:5][C:6]([N+:23]([O-])=[O:24])=[C:7]([CH:9]([O:16]C(=O)C(Cl)(Cl)Cl)C2C=CC=CC=2)[CH:8]=1.CN(C)C1C=CC([N+]([O-])=O)=C(C=1)COC(=O)C(Cl)(Cl)Cl>>[CH3:1][N:2]([CH3:26])[C:3]1[CH:4]=[CH:5][C:6]([N:23]=[O:24])=[C:7]([CH:8]=1)[CH:9]=[O:16]
|
Name
|
5-dimethylamino-2-nitrobenzyltrichloroacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=1C=CC(=C(C1)C(C1=CC=CC=C1)OC(C(Cl)(Cl)Cl)=O)[N+](=O)[O-])C
|
Name
|
α-phenyl-5-dimethylamino-2-nitrobenzyltrichloroacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=1C=CC(=C(COC(C(Cl)(Cl)Cl)=O)C1)[N+](=O)[O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
absorption maxima at 395 and 398 nm
|
Type
|
CUSTOM
|
Details
|
Thus irradiation
|
Type
|
CONCENTRATION
|
Details
|
at 0.2% concentration
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=CC(=C(C=O)C1)N=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |